molecular formula C17H15NO3 B12627634 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid CAS No. 919349-84-1

4-(3-Benzamidoprop-1-en-2-yl)benzoic acid

Cat. No.: B12627634
CAS No.: 919349-84-1
M. Wt: 281.30 g/mol
InChI Key: HGHDDSYDHGNQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Benzamidoprop-1-en-2-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a benzamide group and a prop-1-en-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. The use of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation is also explored for large-scale synthesis due to its efficiency and reusability .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

4-(3-Benzamidoprop-1-en-2-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzamide group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

    Benzoic Acid: A simpler analog with a carboxyl group attached to the benzene ring.

    Benzamide: Contains a benzene ring with an amide group.

    4-Hydroxybenzoic Acid: Similar structure but with a hydroxyl group.

Uniqueness: 4-(3-Benzamidoprop-1-en-2-yl)benzoic acid is unique due to its combined benzamide and prop-1-en-2-yl functionalities, which confer distinct chemical reactivity and biological activity compared to simpler analogs .

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains

Properties

CAS No.

919349-84-1

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

4-(3-benzamidoprop-1-en-2-yl)benzoic acid

InChI

InChI=1S/C17H15NO3/c1-12(13-7-9-15(10-8-13)17(20)21)11-18-16(19)14-5-3-2-4-6-14/h2-10H,1,11H2,(H,18,19)(H,20,21)

InChI Key

HGHDDSYDHGNQJL-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.